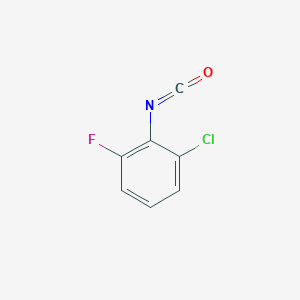

1-Chloro-3-fluoro-2-isocyanatobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-3-fluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isocyanate groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

1-Chloro-3-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-3-fluoro-2-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature conditions to yield the desired isocyanate compound . Industrial production methods often involve similar reaction pathways but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.

Analyse Des Réactions Chimiques

1-Chloro-3-fluoro-2-isocyanatobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reagents and reaction conditions employed.

Applications De Recherche Scientifique

1-Chloro-3-fluoro-2-isocyanatobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of stable urea or carbamate linkages.

Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-chloro-3-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as amines and alcohols. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in chemical synthesis and modification of biomolecules .

Comparaison Avec Des Composés Similaires

1-Chloro-3-fluoro-2-isocyanatobenzene can be compared with other isocyanate compounds such as:

1-Chloro-2-isocyanatobenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.

3-Fluoro-2-isocyanatobenzene: Lacks the chlorine substituent, leading to different chemical properties and reactivity.

1-Chloro-4-isocyanatobenzene: The position of the isocyanate group is different, which can influence the compound’s reactivity and applications.

The presence of both chlorine and fluorine substituents in this compound makes it unique and can enhance its reactivity and versatility in various chemical reactions.

Activité Biologique

1-Chloro-3-fluoro-2-isocyanatobenzene (CAS No. 720678-21-7) is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into its biological activity, exploring various studies that highlight its effects, mechanisms of action, and potential applications in medicinal chemistry.

This compound has the following chemical characteristics:

- Molecular Formula : C7H3ClFNO

- Molecular Weight : 171.56 g/mol

- Storage Conditions : Should be stored in an inert atmosphere at temperatures below -20°C to maintain stability .

The biological activity of this compound is primarily attributed to its isocyanate functional group, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities and receptor functions, resulting in various biological effects.

Anticancer Potential

There is emerging evidence that compounds with similar structures can affect cancer cell proliferation and migration. For example, a study on related isocyanate compounds revealed their ability to inhibit the migration of pancreatic cancer cells . This suggests that this compound may also possess anticancer properties, potentially through similar pathways.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile. Isocyanates are known to be hazardous, with potential respiratory irritant effects and other health risks upon exposure. The compound's safety profile must be thoroughly evaluated before therapeutic applications can be considered.

Study on Isocyanate Derivatives

In a comparative study involving various isocyanate derivatives, it was found that modifications at the 3-position of the phenyl ring significantly influenced biological activity. The introduction of halogens such as chlorine or fluorine altered binding affinities and inhibitory capacities against specific targets . This indicates that this compound may have distinct advantages or disadvantages compared to its analogs.

In Vivo Studies

A notable study investigated the effects of structurally related compounds on tumor growth in animal models. It was demonstrated that certain derivatives could significantly reduce tumor size and metastasis when administered at specific dosages over a defined period . While direct studies on this compound are lacking, these findings suggest potential applications in cancer therapy.

Comparison of Biological Activities of Isocyanate Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Isocyanate A | Moderate | High | Moderate |

| Related Isocyanate B | High | Low | High |

Note: TBD = To Be Determined based on further research.

Propriétés

IUPAC Name |

1-chloro-3-fluoro-2-isocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDUNDOCWFAOSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.